Cyclohexanecarbothioamide, 2-oxo-

Description

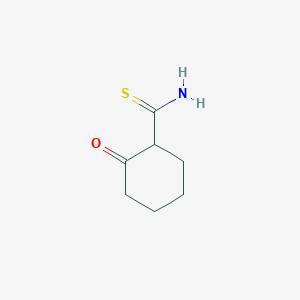

Cyclohexanecarbothioamide, 2-oxo- is a sulfur-containing derivative of cyclohexane, characterized by a thioamide (-C(=S)-NH₂) group and a 2-oxo (keto) substituent on the cyclohexane ring. Thioamides differ from amides by replacing oxygen with sulfur in the carbonyl group, which alters electronic properties, solubility, and reactivity. The 2-oxo group likely influences conformational stability and biological interactions, as seen in studies of 2-oxoglutarate derivatives modulating enzyme activity .

Properties

CAS No. |

51978-91-7 |

|---|---|

Molecular Formula |

C7H11NOS |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

2-oxocyclohexane-1-carbothioamide |

InChI |

InChI=1S/C7H11NOS/c8-7(10)5-3-1-2-4-6(5)9/h5H,1-4H2,(H2,8,10) |

InChI Key |

XPJZIZBQAIFVSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbothioamide, 2-oxo- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with thiourea under acidic conditions. The reaction typically proceeds as follows:

- Cyclohexanone is reacted with thiourea in the presence of hydrochloric acid.

- The mixture is heated to facilitate the reaction.

- The product, cyclohexanecarbothioamide, 2-oxo-, is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarbothioamide, 2-oxo- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioamide, 2-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Cyclohexanecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarbothioamide, 2-oxo- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexanecarbothioamide, 2-oxo- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key properties of Cyclohexanecarbothioamide, 2-oxo- with structurally related compounds:

*Predicted values based on analogs.

Key Differences and Implications

Electronic and Reactivity Profiles: Thioamides exhibit reduced hydrogen-bonding capacity compared to amides due to sulfur’s lower electronegativity. The 2-oxo group stabilizes the cyclohexane ring in a specific conformation, which could influence binding to enzymes like 2OG oxygenases, as seen in studies of 2-oxo acid derivatives modulating HIF-α and AspH activity .

Biological Activity :

- While 2-oxoglutarate derivatives enhance or inhibit human oxygenases selectively , thioamides might exhibit distinct interactions due to sulfur’s larger atomic radius and altered electronic effects. For example, sulfur could disrupt metal coordination in enzyme active sites.

Safety and Handling: Cyclohexanecarboxamide analogs () require precautions such as immediate washing after skin contact.

Enzymatic Modulation Potential

- 2-Oxo Derivatives : highlights that 2-oxo acids can selectively enhance or inhibit 2OG oxygenases. For instance, 10 of 35 tested 2OG derivatives enhanced FIH activity, while 17 inhibited it. Structural studies of FIH and AspH complexes with 2OG analogs suggest that substituent positioning and electronic effects dictate selectivity .

- Thioamide Analogs : Though untested in the provided evidence, thioamides could act as competitive inhibitors by mimicking 2OG’s keto group while introducing steric or electronic perturbations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.